N-(2,4-dimethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-16-6-4-7-17(12-16)14-23-10-5-11-24(30(23,26)27)15-21(25)22-19-9-8-18(28-2)13-20(19)29-3/h4,6-9,12-13H,5,10-11,14-15H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEQHVCPNORBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of N-(2,4-dimethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide
This compound belongs to a class of thiadiazine derivatives, which have been studied for various biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound suggest potential interactions with biological targets.
Antimicrobial Activity
Thiadiazine derivatives have shown promising antimicrobial activity against a range of pathogens. The presence of the dimethoxyphenyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.
Anticancer Properties
Research into similar compounds has indicated that thiadiazine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways such as those related to oxidative stress and apoptosis. For instance, some studies have demonstrated that these compounds can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines.
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also possess similar effects.
Case Studies
- Cytotoxicity Assays : Studies involving related thiadiazine compounds have utilized MTT assays to evaluate cytotoxic effects on cancer cell lines. Results indicated a dose-dependent decrease in cell viability.
- Mechanistic Studies : Investigations into the mechanism of action typically reveal that these compounds can induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(6-(3-Methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide (CAS: 931362-94-6)
This compound () differs from the target molecule only in the aryl substituent (4-chlorophenyl vs. 2,4-dimethoxyphenyl). The chloro group introduces an electron-withdrawing effect, which reduces solubility in polar solvents compared to the methoxy groups in the target compound.
6-[(4R)-4-Methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile
Reported as a selective androgen receptor modulator (SARM) in , this compound replaces the acetamide-aryl moiety with an isoquinoline-carbonitrile group. The absence of the acetamide linkage likely alters pharmacokinetic properties, such as metabolic stability, while the sulfone group retains its role in enhancing hydrogen-bond acceptor capacity .
Acetamide Derivatives with Heterocyclic Modifications
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
This compound features a thiazole ring instead of a thiadiazinan core. The dichlorophenyl group provides steric bulk and lipophilicity, contrasting with the target compound’s methoxy-substituted aryl group. The absence of a sulfone moiety reduces polarity, which may limit aqueous solubility .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
Here, a pyrazolone ring replaces the thiadiazinan core. The acetamide linker remains a common feature for hydrogen bonding .
Pharmacological Potential
- SARMs : Thiadiazinan derivatives like the compound in exhibit androgen receptor modulation, implying the target molecule may share this activity .
- Kinase Inhibition : Acetamide-thiazole hybrids () are explored as kinase inhibitors, with the sulfone group enhancing binding to ATP pockets .
Data Tables
Table 1. Structural and Physicochemical Comparison
Key Research Findings
Role of Sulfone Group : The 1,1-dioxido moiety in thiadiazinan derivatives enhances hydrogen-bond acceptor capacity, critical for receptor interactions (e.g., SARMs in ) .
Substituent Effects: Methoxy groups (target compound) improve solubility and electronic donor capacity compared to halogenated analogs, which may enhance bioavailability .
Conformational Flexibility : The thiadiazinan core’s rigidity (evidenced by X-ray data in –10) contrasts with more flexible acetamide-thiazole derivatives, impacting target selectivity .
Q & A
Q. What are the established synthetic routes for N-(2,4-dimethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide?
Synthesis typically involves multi-step reactions, starting with the preparation of substituted phenols or thiadiazine precursors. For example:
- Step 1 : Formation of the thiadiazine-dioxide core via cyclization of sulfonamide intermediates under basic conditions (e.g., potassium carbonate in DMF) .
- Step 2 : Acetamide coupling: The thiadiazine intermediate reacts with chloroacetylated derivatives (e.g., 2-chloro-N-(2,4-dimethoxyphenyl)acetamide) in the presence of a base. Reaction progress is monitored via TLC, and the product is isolated by precipitation .
- Characterization : NMR (¹H/¹³C), mass spectrometry, and elemental analysis are standard for structural confirmation .
Q. How is the purity and structural integrity of the compound validated?
- Chromatography : TLC and HPLC are used for purity assessment (>95% by area normalization).
- Spectroscopy : ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the dimethoxyphenyl group at δ 6.5–7.2 ppm) and ¹³C NMR (carbonyl signals at ~170 ppm) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : Discrepancies in NOESY or COSY correlations may arise from conformational flexibility in the thiadiazinan ring. X-ray crystallography is recommended for unambiguous confirmation (e.g., as in pyrazolo-benzothiazinone analogs ).
- Mitigation : Use computational tools (DFT) to model preferred conformers and compare with experimental NMR shifts .
Q. What strategies optimize yield in the final acetamide coupling step?
- Reaction Optimization :
- Solvent : DMF or acetonitrile improves solubility of aromatic intermediates .
- Base : Potassium carbonate (1.5 eq.) achieves higher yields (~75–80%) compared to triethylamine .
- Temperature : Room-temperature reactions minimize side products (e.g., hydrolysis of the acetamide group) .
Q. How is the compound evaluated for biological activity in preclinical studies?
- Antioxidant Assays : DPPH radical scavenging (IC₅₀ values) and lipid peroxidation inhibition are tested. For analogs, IC₅₀ ranges from 12–45 μM .
- Cytotoxicity : MTT assays on cell lines (e.g., HepG2) assess safety margins. Structure-activity relationships (SAR) are derived by modifying the 3-methylbenzyl or dimethoxyphenyl groups .
Methodological Challenges and Solutions
Q. How to address low solubility in pharmacological assays?
- Formulation : Use co-solvents like DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) on the benzyl or thiadiazine moieties .
Q. What analytical techniques distinguish degradation products during stability studies?
- HPLC-MS/MS : Identifies hydrolyzed products (e.g., free dimethoxyphenylamine or sulfonic acid derivatives).
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), or acidic/alkaline conditions to simulate instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
